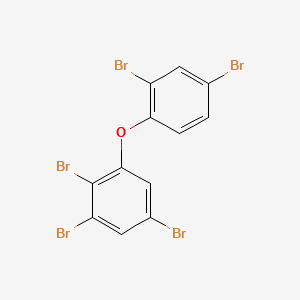

2,2',3,4',5-Pentabromodiphenyl ether

Descripción general

Descripción

2,2',3,4',5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industries to reduce the flammability of materials, particularly in electronics, textiles, and furniture.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4',5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: Commercial production of this compound involves large-scale bromination reactions. The process is carried out in reactors designed to handle hazardous chemicals safely, ensuring the production of high-purity compounds.

Análisis De Reacciones Químicas

Types of Reactions: 2,2',3,4',5-Pentabromodiphenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Commonly achieved using reducing agents like lithium aluminum hydride.

Substitution: Bromine or other halogens can be used to substitute hydrogen atoms on the aromatic ring.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of diphenylmethanol or other reduced derivatives.

Substitution: Generation of other brominated diphenyl ethers or related compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₂H₅Br₅O

- Molecular Weight : Approximately 485.87 g/mol

- Bromination Pattern : Five bromine atoms substituted at positions 2, 2', 4, 4', and 5 on the diphenyl ether structure.

Industrial Applications

1. Flame Retardant in Consumer Products

- Flexible Polyurethane Foams : BDE-99 is predominantly used in flexible polyurethane foams found in furniture and textiles. Its incorporation helps to reduce flammability and slow down the ignition process during combustion .

- Electronics : The compound has been used in printed circuit boards and other electronic components to enhance fire resistance. Its effectiveness in these applications has made it a popular choice in the electronics industry .

2. Construction Materials

- BDE-99 has been utilized in various construction materials, including insulation and coatings, to improve fire safety standards.

Environmental Impact and Regulation

Despite its effectiveness as a flame retardant, BDE-99 has been classified as an environmental contaminant due to its persistence and bioaccumulation potential. Regulatory measures have led to significant declines in its use across many regions:

- Global Demand : The global demand for PBDEs peaked around 2001 but has since decreased due to regulatory actions aimed at reducing hazardous chemicals in consumer products .

- Regulatory Actions : Many countries have banned or restricted the production and use of PBDEs, including BDE-99, due to concerns over their toxicity and environmental impact.

Biological Studies and Toxicology

Research into the biological effects of BDE-99 has revealed several concerning findings:

- Toxicological Profiles : Studies indicate that BDE-99 can disrupt endocrine function and may have neurotoxic effects. Its presence in biological systems has raised alarms regarding potential health risks associated with exposure .

- Environmental Persistence : BDE-99 is known for its persistence in the environment, leading to accumulation in wildlife and humans. This raises concerns about long-term ecological impacts and human health risks associated with chronic exposure .

Comparative Analysis of PBDE Congeners

The following table summarizes key characteristics of various PBDE congeners, including BDE-99:

| Compound Name | Chemical Formula | Bromination Pattern | Common Uses |

|---|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether | C₁₂H₈Br₄O | Four bromine atoms | Flame retardant in textiles |

| 2,2',3,4',5-Pentabromodiphenyl ether | C₁₂H₅Br₅O | Five bromine atoms | Flame retardant in foams/electronics |

| Hexabromodiphenyl ether | C₁₂H₆Br₆O | Six bromine atoms | More toxic flame retardant |

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with biological systems. It acts as an endocrine disruptor, interfering with hormone functions by binding to hormone receptors. The molecular targets include thyroid hormone receptors and other hormone-regulating pathways.

Comparación Con Compuestos Similares

2,2',3,4',5-Pentabromodiphenyl ether is compared with other similar compounds, such as 2,2',4,4',5-Pentabromodiphenyl ether and 2,2',4,4',5,5'-Hexabromodiphenyl ether. While these compounds share structural similarities, this compound is unique in its specific bromination pattern, which influences its physical and chemical properties.

List of Similar Compounds

2,2',4,4',5-Pentabromodiphenyl ether

2,2',4,4',5,5'-Hexabromodiphenyl ether

2,2',3,4',6-Pentabromodiphenyl ether

2,2',3,4',5,6-Hexabromodiphenyl ether

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Actividad Biológica

2,2',3,4',5-Pentabromodiphenyl ether (BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants in various consumer products. This compound has raised significant environmental and health concerns due to its persistence and bioaccumulation in the ecosystem. The biological activity of BDE-99 has been studied extensively, revealing insights into its metabolism, endocrine-disrupting potential, and effects on wildlife and humans.

BDE-99 is characterized by the presence of five bromine atoms attached to a biphenyl structure. Its synthesis typically involves bromination of diphenyl ether in organic solvents such as acetonitrile or tetrahydrofuran. This compound is often found in mixtures with other PBDE congeners, complicating the assessment of its specific biological effects.

Metabolism and Biotransformation

Research indicates that BDE-99 undergoes oxidative metabolism primarily through cytochrome P450 (CYP) enzymes. In studies involving polar bear liver microsomes, BDE-99 was shown to produce several hydroxylated metabolites, including 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) . The formation of these metabolites suggests potential pathways for toxicity and endocrine disruption.

Table 1: Major Metabolites of BDE-99

| Metabolite | Description |

|---|---|

| 4-OH-BDE-90 | Hydroxylated derivative; significant activity |

| 6'-OH-BDE-99 | Hydroxylated derivative; significant activity |

Endocrine Disruption

BDE-99 has been implicated in endocrine disruption through its interaction with nuclear hormone receptors. Studies have demonstrated that both BDE-99 and its hydroxylated metabolites exhibit agonistic and antagonistic activities towards estrogen receptors (ERα/β), androgen receptors (AR), and thyroid hormone receptors (TR) . These interactions can lead to alterations in hormonal signaling pathways, potentially affecting reproductive health and development.

Case Studies: Wildlife Exposure

A notable case study involved polar bears (Ursus maritimus), which are at the top of the Arctic food chain and subject to high levels of PBDE exposure due to bioaccumulation. Research found negative associations between PBDE concentrations in adipose tissue and hepatic health indicators, suggesting that high levels of these compounds may impair liver function . The study highlighted the role of CYP enzymes in metabolizing BDE-99, indicating that these animals can form multiple hydroxylated metabolites that may contribute to toxicity.

Human Health Implications

In humans, exposure to BDE-99 has been linked to various health issues, including developmental disorders and reproductive problems. The National Toxicology Program has classified certain PBDE mixtures as potential human carcinogens . Furthermore, studies indicate that BDE-99 can disrupt thyroid hormone signaling, which is critical for metabolism and development .

Propiedades

IUPAC Name |

1,2,5-tribromo-3-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATFXMGTVIESIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879906 | |

| Record name | 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-57-5 | |

| Record name | 2,2',3,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4NK316N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BDE-99, and specifically its hydroxylated metabolites, interact with thyroid hormone receptors?

A1: While BDE-99 itself does not show significant binding affinity for thyroid hormone receptors (TRs), its hydroxylated metabolites, particularly 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90), demonstrate notable inhibitory effects on triiodothyronine (T3) binding to TRs []. This suggests that metabolic transformation of BDE-99 into hydroxylated forms can lead to endocrine disruption by interfering with thyroid hormone signaling. The presence of a hydroxyl group at the 4-position seems crucial for this interaction with TRs [].

Q2: What are the key metabolic pathways involved in the breakdown of BDE-99 in biological systems?

A2: Research indicates that oxidative metabolism plays a significant role in BDE-99 breakdown, primarily facilitated by cytochrome P450 (CYP) enzymes []. In rat hepatic microsomes, BDE-99 undergoes hydroxylation, resulting in several hydroxylated metabolites, with 4-OH-BDE-90 and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) being the major products []. Specifically, CYP2A2 and CYP3A1 enzymes exhibit substantial activity in BDE-99 metabolism, with CYP3A1 showing the highest activity for the formation of 4-OH-BDE-90 []. This metabolic transformation is crucial as it can significantly impact BDE-99's bioaccumulation and potential toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.